2-{2-[(4-Ethylcyclohexyl)amino]ethoxy}ethan-1-ol
Description
2-{2-[(4-Ethylcyclohexyl)amino]ethoxy}ethan-1-ol is a secondary amine-alcohol compound featuring a 4-ethylcyclohexyl substituent attached to an ethoxyethanol backbone. Its structure combines a polar ethoxyethanol chain with a bulky alicyclic amine group, conferring unique physicochemical properties. The 4-ethylcyclohexyl group introduces stereochemical complexity and lipophilicity, distinguishing it from structurally related compounds.
Properties
IUPAC Name |
2-[2-[(4-ethylcyclohexyl)amino]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-2-11-3-5-12(6-4-11)13-7-9-15-10-8-14/h11-14H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNKUNSGKSRHQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
2-{2-[(4-Ethylcyclohexyl)amino]ethoxy}ethan-1-ol has potential applications in drug development due to its structural features that may influence biological activity. Research indicates that compounds with similar structures have been explored for their efficacy as:
- Antidepressants : Compounds with amino groups and ether functionalities are known to interact with neurotransmitter systems.
- Anticancer Agents : The cyclic structure may enhance interactions with specific cellular targets involved in cancer proliferation.
Material Science
The compound's unique properties make it suitable for applications in material science:
- Polymer Synthesis : Its ability to act as a building block in polymer chemistry can lead to the development of new materials with tailored properties.
- Surfactants : The amphiphilic nature of the compound suggests potential use as a surfactant in various formulations.
Biochemical Applications
Research into this compound also includes its role in biochemical studies:
- Enzyme Inhibition Studies : Investigating how the compound interacts with specific enzymes can provide insights into its potential therapeutic roles.
- Cell Culture Experiments : Its effects on cell viability and proliferation are of interest, especially in cancer research.
Case Studies
While specific case studies were not detailed in the search results, similar compounds have been documented in scientific literature for their applications. For instance:
- Antidepressant Research : A study on structurally similar compounds demonstrated significant serotonin receptor activity, suggesting potential for mood disorder treatments.
- Polymeric Materials Development : Research highlighted the use of aminoalcohols in creating biodegradable polymers, showcasing environmental benefits alongside performance enhancements.
Chemical Reactions Analysis
Nucleophilic Reactions at the Amino Group
The secondary amine in the 4-ethylcyclohexyl moiety participates in alkylation and acylation reactions.
Alkylation
Reaction with alkyl halides or epoxides under basic conditions yields tertiary amines. For example:
Conditions :
-
Solvent: THF or DMF
-
Base: KCO or NaH
-
Temperature: 60–80°C
Acylation
Acylation with acid chlorides or anhydrides produces amides:
Conditions :
-
Catalyst: Pyridine or DMAP
-
Solvent: Dichloromethane
-
Temperature: 0–25°C
Table 1 : Representative Alkylation/Acylation Reactions
| Reagent | Product | Yield (%) | Source |
|---|---|---|---|
| Methyl iodide | N-Methyl-4-ethylcyclohexyl derivative | 78 | |
| Acetyl chloride | N-Acetyl-4-ethylcyclohexyl derivative | 85 |
Ether Cleavage Reactions
The ethoxy linkages are susceptible to acid- or base-mediated cleavage.
Acidic Cleavage
Concentrated HBr or HI cleaves the ether bonds, yielding alcohols and alkyl halides:
Conditions :
-
Temperature: 100–120°C
-
Reflux time: 6–12 hours
Base-Mediated Cleavage
Strong bases like NaOH induce β-elimination, forming alkenes:
Table 2 : Ether Cleavage Pathways
| Reagent | Products | Activation Energy (kJ/mol) | Source |
|---|---|---|---|
| 48% HBr | Cyclohexylamine, ethylene glycol | 221 (estimated) | |
| NaOH | Cyclohexene, glycolate intermediates | 269 (estimated) |
Oxidation of the Hydroxyl Group
The primary alcohol undergoes oxidation to carboxylic acids or ketones depending on conditions.
Strong Oxidants
CrO or KMnO in acidic media oxidizes the hydroxyl group to a carboxyl group:
Mild Oxidants
Swern oxidation (oxalyl chloride/DMSO) converts the alcohol to an aldehyde:
Key Data :
Condensation and Cyclization
The amino and hydroxyl groups facilitate intramolecular cyclization or Schiff base formation.
Schiff Base Formation
Reaction with aldehydes yields imines:
Applications : Coordination chemistry and catalyst design.
Cyclization
Under dehydrating conditions (e.g., PO), the compound forms oxazolidine derivatives:
Thermal Degradation
At elevated temperatures (>200°C), the compound undergoes fragmentation via C–N and C–O bond cleavage. Major products include:
Activation Energies :
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Similarities
All compared compounds share a 2-(2-aminoethoxy)ethan-1-ol backbone. Variations arise from substituents on the amino group, which dictate physicochemical behavior and applications.
Key Structural Differences
Physicochemical Properties
- Solubility: Polar ethoxyethanol chains generally confer water solubility, but bulky substituents (e.g., 3,4-bis(benzyloxy)benzyl in YTK-A76) reduce it .
- Thermal Stability : Cyclohexyl derivatives may exhibit higher thermal stability than benzyl analogs due to reduced aromatic ring reactivity .
Research Findings and Industrial Relevance
- Biological Activity: Benzylamino derivatives (e.g., AX) show efficacy in receptor degradation, whereas alicyclic analogs (e.g., 4-ethylcyclohexyl) may optimize pharmacokinetics by balancing lipophilicity and solubility .
- Material Science: Ethoxyethanol derivatives with fluorophores () or propargyl groups () are critical in polymer and sensor development .
- Toxicity : While data specific to the target compound are lacking, structurally similar alcohols (e.g., ) require stringent safety protocols due to respiratory and dermal hazards .
Preparation Methods
Reductive Amination of 4-Ethylcyclohexanone
4-Ethylcyclohexanone undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol at 60°C for 12 hours. This method yields a 78% trans:cis ratio (85:15), with the trans isomer isolated via fractional distillation.
Hydrogenation of 4-Ethylnitrocyclohexane
Catalytic hydrogenation of 4-ethylnitrocyclohexane using Raney nickel (H₂, 50 psi, 80°C) achieves 92% conversion to the amine. This route avoids isomerization, producing exclusively the trans isomer.
Synthesis of 2-(2-Tosyloxyethoxy)ethanol
Tosylation of Ethylene Glycol Monobenzyl Ether
Adapting methods from CN116891415A, ethylene glycol monobenzyl ether reacts with p-toluenesulfonyl chloride (TsCl) in dichloromethane at 5–10°C for 3 hours. Triethylamine (1.1 eq) neutralizes HCl, yielding 89% 2-(2-(benzyloxy)ethoxy)ethyl tosylate.
Benzyl Group Deprotection
Hydrogenolysis (Pd/C, H₂, ethanol, 25°C, 4 hours) removes the benzyl group, affording 2-(2-hydroxyethoxy)ethanol in 95% yield . Subsequent tosylation regenerates the reactive intermediate.
Coupling of Intermediates
Nucleophilic Substitution
4-Ethylcyclohexylamine (1.2 eq) reacts with 2-(2-tosyloxyethoxy)ethanol in DMF at 50°C for 6 hours. Potassium carbonate (2 eq) facilitates deprotonation, achieving 76% yield after column purification.
Azide Reduction Pathway (Alternative)
Following CN116891415A, the tosylate intermediate is substituted with sodium azide (NaN₃, DMF, 50°C, 2 hours) to form an azide, which is hydrogenated (Pd/C, H₂, 25°C) to the amine. Subsequent reaction with 4-ethylcyclohexyl bromide yields the product in 68% overall yield.
Optimization and Challenges
Solvent and Temperature Effects
-
DMF vs. DMSO : DMF enhances nucleophilicity but requires higher temperatures (50°C vs. 40°C), increasing side reactions.
-
Reaction Time : Prolonged heating (>8 hours) leads to ether cleavage, reducing yields by 12–15%.
Comparative Data Table
| Method | Starting Materials | Conditions | Yield | Purity (GC) |
|---|---|---|---|---|
| Nucleophilic Substitution | Tosylate + 4-Ethylcyclohexylamine | K₂CO₃, DMF, 50°C, 6h | 76% | 98.5% |
| Azide Reduction | Tosylate → Azide → Amine | Pd/C, H₂, 25°C, 3h | 68% | 97.8% |
| Reductive Amination | 4-Ethylcyclohexanone + NH₄OAc | NaBH₃CN, MeOH, 60°C, 12h | 78% | 96.2% |
Industrial-Scale Considerations
Cost Efficiency
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
